Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Description
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic framework with a benzyl ester group and an oxo (ketone) functional group at the 8-position. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity and metabolic stability .
Properties
IUPAC Name |
benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-7-10-17(16(11-14)8-4-9-16)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWIBELPDMPXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935363-59-9 | |
| Record name | benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Functional Group and Substituent Variations
The following table summarizes key structural and physicochemical properties of benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate and its analogs:
*Inferred from structural analogs.
Key Structural Differences and Implications
- The benzyl group (e.g., in CAS 2361644-19-9) introduces aromaticity, which may influence π-π interactions in drug-receptor binding .
- Functional Group Positioning :
- Heteroatom Variations :
Biological Activity
Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a spirocyclic structure that incorporates nitrogen and oxygen functionalities. Its molecular formula is , with a molecular weight of approximately 289.33 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : It can interact with cellular receptors, modulating their activity and potentially influencing signaling pathways related to cell growth and differentiation.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential application in treating infections.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Pseudomonas aeruginosa | 128 µg/mL | No activity |
These findings suggest that while this compound has some antimicrobial properties, its efficacy varies significantly among different bacterial strains.
Enzyme Inhibition Studies
In another study focused on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial in neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 15 | Competitive |
| Butyrylcholinesterase | 30 | Non-competitive |
The competitive inhibition of AChE indicates potential therapeutic applications in cognitive disorders where cholinergic signaling is impaired.
Future Directions
Research into this compound is ongoing, with a focus on enhancing its biological activity through structural modifications and exploring its full therapeutic potential. Future studies should aim to:
- Investigate the compound's pharmacokinetics and bioavailability.
- Conduct in vivo studies to assess therapeutic efficacy.
- Explore the compound's interactions with other drugs to evaluate potential synergies or antagonistic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
